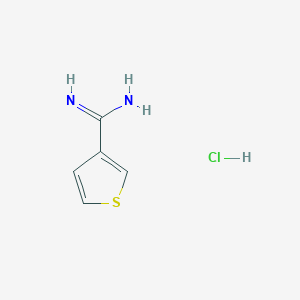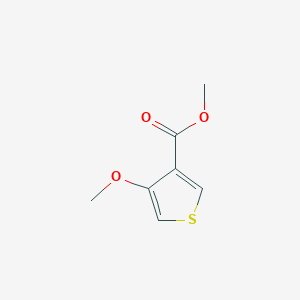
Thiophene-3-carboximidamide Hydrochloride
Descripción general
Descripción
Thiophene derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse applications in fields such as materials science, pharmaceuticals, and organic electronics. The focus of this analysis is on the compound Thiophene-3-carboximidamide Hydrochloride, which is related to the thiophene derivatives discussed in the provided papers. These papers explore various aspects of thiophene chemistry, including synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and reagents. For instance, the preparation of maleimide derivatives of 3-(2-aminoethyl)thiophene involves the use of electrochemical polymerization to achieve a conductive polymer . Similarly, the synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides is achieved through cyclocondensation under ultrasonic conditions, showcasing the use of green chemistry principles . Another method involves the use of samarium diiodide to promote coupling reactions of thiophene-2-carboxylate with ketones, leading to various sulfur-containing polycyclic aromatic compounds .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their properties and applications. For example, the crystallographic study of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide provides insights into the molecular packing and interactions within the crystal lattice . The AM1 and MNDO methods have been used to optimize the molecular geometry of thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives, revealing the possibility of multiple conformations and low energy barriers for rotation of substituent groups .
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions that can be utilized to create a wide range of compounds. For instance, reactions with methyl 3-hydroxythiophene-2-carboxylate can lead to the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids . The synthesis of chalcones derived from thiophene-3-carbaldehyde demonstrates the formation of different substituents on the phenyl ring, affecting the molecular packing and interactions in the crystal .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis and characterization of poly(3,4-dichloro)thiophene aim to produce a light-conducting polymer with ideal properties, with the π-conjugated structure being influenced by the polarity of the solvent . The study of thiophene-2-carboxanilides and related compounds provides insights into their reactivity with chlorosulfonic acid and the spectral data of the resulting compounds .
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
-
Industrial Chemistry and Material Science
-
Electronics
-
Synthetic Chemistry
- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- The synthesis of thiophene derivatives by heterocyclization of various substrates has been highlighted in recent literature .
-
Pharmaceuticals
- Thiophene nucleus containing compounds show various activities .
- For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
- The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s .
-
Optoelectronic Applications
-
Heterocyclic Compounds
- Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position .
- Heterocyclic compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity .
- They help medicinal chemists to plan, organize and implement new approaches towards the discovery of novel drugs .
-
Anti-Inflammatory Agent
-
Treatment of Alzheimer’s
-
Voltage-Gated Sodium Channel Blocker
-
Dihydrothiophene (DHT)
Safety And Hazards
Direcciones Futuras
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the design and detection mechanism of various thiophene-based probes, practical applicability, and their advanced models .
Propiedades
IUPAC Name |
thiophene-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUZIIYPBLBRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381504 | |
| Record name | Thiophene-3-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-3-carboximidamide Hydrochloride | |
CAS RN |
51528-02-0 | |
| Record name | Thiophene-3-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-3-carboxamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















